(3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid
Overview
Description
(3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid, also known as fluorenylmethyloxycarbonyl-L-beta-hydroxyisoleucine, is a derivative of isoleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group of L-beta-hydroxyisoleucine with the Fmoc group. This can be achieved by reacting L-beta-hydroxyisoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are used in various research and industrial applications .
Scientific Research Applications
(3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: This compound is used in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery.
Mechanism of Action
The mechanism of action of (3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection step, typically using piperidine, removes the Fmoc group, exposing the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-beta-Homoleucine: Similar in structure but with a different side chain.
Fmoc-L-beta-Homolysine: Contains an additional lysine residue.
Uniqueness
(3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid is unique due to its specific side chain and the presence of the beta-hydroxy group, which can influence the properties and reactivity of the compound in peptide synthesis .
Properties
IUPAC Name |
(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZUUIWBAYOCDD-JLTOFOAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941093 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-4-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193954-27-7 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-4-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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